1-oxaspiro[4.5]decan-8-amine hydrochloride
CAS No.: 2731010-79-8
Cat. No.: VC11563783
Molecular Formula: C9H18ClNO
Molecular Weight: 191.70 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
![1-oxaspiro[4.5]decan-8-amine hydrochloride - 2731010-79-8](/images/no_structure.jpg)
Specification
CAS No. | 2731010-79-8 |
---|---|
Molecular Formula | C9H18ClNO |
Molecular Weight | 191.70 g/mol |
IUPAC Name | 1-oxaspiro[4.5]decan-8-amine;hydrochloride |
Standard InChI | InChI=1S/C9H17NO.ClH/c10-8-2-5-9(6-3-8)4-1-7-11-9;/h8H,1-7,10H2;1H |
Standard InChI Key | YAEPVJHQXQRLMA-UHFFFAOYSA-N |
Canonical SMILES | C1CC2(CCC(CC2)N)OC1.Cl |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
1-Oxaspiro[4.5]decan-8-amine hydrochloride belongs to the class of spirocyclic compounds, defined by two rings sharing a single atom (the spiro carbon). In this case, the oxolane (oxygen-containing five-membered ring) and cyclohexane rings intersect at the spiro carbon, creating a rigid three-dimensional framework . The amine group at position 8 introduces a site for hydrogen bonding and ionic interactions, while the hydrochloride salt enhances solubility in polar solvents.
Molecular Formula and Weight
The free base form of the compound, 1-oxaspiro[4.5]decan-8-amine, has a molecular formula of C₉H₁₇NO and a molecular weight of 155.24 g/mol. With the addition of hydrochloric acid (HCl) to form the hydrochloride salt, the molecular formula becomes C₉H₁₇NO·HCl, yielding a molecular weight of approximately 191.70 g/mol.
Property | Value |
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Molecular Formula | C₉H₁₇NO·HCl |
Molecular Weight | 191.70 g/mol |
CAS Number (free base) | 67070405 (PubChem CID) |
Stereochemical Considerations
The spirocyclic structure imposes significant stereochemical constraints. The fused ring system limits conformational flexibility, potentially leading to chiral centers depending on substitution patterns. While specific stereochemical data for 1-oxaspiro[4.5]decan-8-amine hydrochloride are unavailable, analogous spiro compounds often exhibit enantiomerism, which can critically influence biological activity .
Synthesis and Derivative Formation
Proposed Synthetic Routes
Physicochemical and Spectroscopic Properties
Solubility and Stability
As a hydrochloride salt, the compound is expected to exhibit high solubility in water and polar solvents like methanol or ethanol. The rigid spirocyclic structure may enhance thermal stability compared to linear analogs, as seen in related compounds .
Spectroscopic Characterization
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IR Spectroscopy: Key absorptions include N-H stretches (~3300 cm⁻¹ for the amine) and C-O stretches (~1100 cm⁻¹ for the oxolane ring).
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NMR Spectroscopy:
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¹H NMR: Distinct signals for the spiro carbon’s protons (δ 1.5–2.5 ppm) and amine protons (δ 1.0–3.0 ppm).
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¹³C NMR: Peaks corresponding to the spiro carbon (δ 40–50 ppm) and oxolane oxygen-bearing carbon (δ 70–80 ppm).
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Compound | Biological Activity | Structural Distinction |
---|---|---|
3,3-Dimethyl-2-oxaspiro[4.5]decan-8-amine HCl | Antimicrobial | Methyl groups at 3,3 positions |
8-Hydroxy-1-oxaspiro[4.5]decan-2-one | Antioxidant | Hydroxyl group at position 8 |
7-(4-Nitrophenyl)-8-oxaspiro[4.5]decan-1-one | Anti-inflammatory | Nitrophenyl substituent |
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